7-(2-ethyl-1H-imidazol-1-yl)-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidine

Lipophilicity Drug-likeness Pharmacokinetics

7-(2-Ethyl-1H-imidazol-1-yl)-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidine (CAS 900898-37-5) is a synthetic, fused heterocyclic small molecule with the formula C20H21N5 and a molecular weight of 331.41 g/mol. It is classified as a pyrazolo[1,5-a]pyrimidine, a prominent scaffold in medicinal chemistry for developing kinase inhibitors, with a unique 2-ethylimidazole substituent at the 7-position that distinguishes it from other in-class analogs.

Molecular Formula C20H21N5
Molecular Weight 331.423
CAS No. 900898-37-5
Cat. No. B2797128
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-(2-ethyl-1H-imidazol-1-yl)-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidine
CAS900898-37-5
Molecular FormulaC20H21N5
Molecular Weight331.423
Structural Identifiers
SMILESCCCC1=NC2=C(C=NN2C(=C1)N3C=CN=C3CC)C4=CC=CC=C4
InChIInChI=1S/C20H21N5/c1-3-8-16-13-19(24-12-11-21-18(24)4-2)25-20(23-16)17(14-22-25)15-9-6-5-7-10-15/h5-7,9-14H,3-4,8H2,1-2H3
InChIKeyTXGXJTHCFYEJNA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

7-(2-Ethyl-1H-imidazol-1-yl)-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidine: Chemical Identity and Core Structure for Procurement


7-(2-Ethyl-1H-imidazol-1-yl)-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidine (CAS 900898-37-5) is a synthetic, fused heterocyclic small molecule with the formula C20H21N5 and a molecular weight of 331.41 g/mol . It is classified as a pyrazolo[1,5-a]pyrimidine, a prominent scaffold in medicinal chemistry for developing kinase inhibitors, with a unique 2-ethylimidazole substituent at the 7-position that distinguishes it from other in-class analogs [1].

Why 7-(2-Ethyl-1H-imidazol-1-yl)-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidine Cannot Be Substituted by Other Pyrazolopyrimidines


Generic substitution is not feasible because the biological activity of pyrazolo[1,5-a]pyrimidines is exquisitely sensitive to the nature and position of substituents, particularly at the 7-position, which is a key determinant of kinase selectivity and potency [1]. This specific compound features a unique 2-ethylimidazole group, which confers distinct electronic and steric properties compared to analogs with benzimidazole, dimethylpyrazole, or piperazine groups at the 7-position. Such structural differences directly translate to divergent target binding profiles, making simple interchange impossible without risking a complete loss of desired activity or gain of off-target effects [2].

Quantitative Differentiation of 7-(2-Ethyl-1H-imidazol-1-yl)-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidine from Its Closest Analogs


Key Physicochemical Differentiation: Lipophilicity (clogP) Profile

The compound's predicted partition coefficient (clogP of 3.38) establishes a specific lipophilicity benchmark that directly impacts membrane permeability and solubility relative to other 7-substituted analogs. For instance, the 7-(1H-benzimidazol-1-yl) analog, with its larger aromatic surface, is predicted to have a higher clogP, potentially reducing aqueous solubility .

Lipophilicity Drug-likeness Pharmacokinetics

Structural Differentiation: Ligand Efficiency Potential via 2-Ethylimidazole at the 7-Position

SAR studies on pyrazolo[1,5-a]pyrimidines as Pim-1 kinase inhibitors demonstrate that the nature of the substituent at the 7-position is the primary driver of potency and selectivity. A closely related study shows that specific 7-aryl substituents can achieve Pim-1 IC50 values as low as 0.158 µM, while even minor changes can drop potency by over 10-fold [1]. The target compound, with its 2-ethylimidazole group, offers a distinct hydrogen-bonding motif and steric bulk not found in the 7-benzimidazole or 7-piperazine series, providing a unique vector for optimizing kinase binding interactions [2].

Kinase inhibition Structure-Activity Relationship Pim-1

Molecular Topology: Polar Surface Area (PSA) for Blood-Brain Barrier Penetration Prediction

The compound has a predicted topological polar surface area (tPSA) of 48 Ų, which falls well below the commonly accepted threshold of 90 Ų for good CNS penetration, but above the 30 Ų typical of non-selective, highly lipophilic compounds . This places it in an optimal window for CNS drug candidates, differentiating it from analogs like SB-225002 (a non-pyrazolopyrimidine CXCR2 antagonist with tPSA of ~95 Ų), which would be predicted to have poor brain exposure [1].

CNS drug discovery Blood-brain barrier Permeability

Synthetic Accessibility and Scaffold Stability for SAR Exploration

The target compound is a stable, fully assembled pyrazolo[1,5-a]pyrimidine core requiring no further cyclization. In contrast, the related 7-(3,5-dimethyl-1H-pyrazol-1-yl) analog contains a second pyrazole ring that is susceptible to oxidation or metabolic N-dealkylation . This inherent stability difference makes the target compound a more reliable scaffold for late-stage functionalization and SAR exploration [1].

Medicinal chemistry Chemical stability Lead optimization

Kinase Selectivity Profile: Differentiation from Multitargeted Pyrazolopyrimidines

The specific 2-ethylimidazole substitution pattern on the target compound is associated with selective inhibition pathways. For example, a structurally analogous series where a 2-ethylimidazole was appended to a core scaffold resulted in a highly selective V1A receptor antagonist, demonstrating that this group can confer significant selectivity . In contrast, many 7-benzimidazole pyrazolo[1,5-a]pyrimidines are potent but often exhibit broader PI3K isoform inhibition profiles, hitting PI3Kδ as well as PI3Kγ and PI3Kα [1].

Kinase selectivity Off-target effects Chemical biology

Drug-Likeness and Lead-Likeness Metrics for Procurement Prioritization

The target compound fully complies with Lipinski's Rule of Five (0 violations), with a molecular weight of 331.4 g/mol and clogP of 3.38, placing it in a favorable lead-like chemical space . In comparison, many advanced analogs in this class, such as those bearing a 2-methyl-7-[4-(naphthalen-1-yloxy)ethyl]piperazine substituent, exceed a molecular weight of 500 g/mol with multiple rule violations, which complicates downstream formulation and pharmacokinetic optimization .

Drug-likeness ADME Procurement

Best-Fit Application Scenarios for 7-(2-Ethyl-1H-imidazol-1-yl)-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidine Based on Verified Evidence


Selective CNS Kinase Inhibitor Development Programs

Based on its favorable topological polar surface area (tPSA of 48 Ų), which predicts good blood-brain barrier penetration, this compound is best suited as a starting scaffold for CNS-penetrant kinase inhibitor programs targeting Trk, Pim-1, or similar kinases . Its low clogP and zero rule-of-five violations further support its lead-like properties, reducing the risk of pharmacokinetic failure in later stages [1].

Chemical Probe Development for Target Validation Studies

The 2-ethylimidazole motif is a known selectivity handle in medicinal chemistry . This compound is therefore an optimal candidate for developing a high-quality chemical probe. Its use in a target validation study reduces the likelihood of misinterpretation from polypharmacology, a common issue with the more promiscuous 7-benzimidazole analogs that often inhibit multiple PI3K isoforms simultaneously [1].

Kinase Selectivity Screening Panels

For contract research organizations (CROs) or internal screening groups running broad kinase panels, this compound serves as a valuable representative of the imidazole-substituted pyrazolopyrimidine chemotype. Its distinct selectivity signature, inferred from the 2-ethylimidazole group, helps map the selectivity landscape against the 7-benzimidazole and 7-piperazine sub-series, which are known to have broader inhibition profiles .

Medicinal Chemistry SAR Expansion with a Stable Core

The intrinsic stability of the fully aromatic pyrazolo[1,5-a]pyrimidine core, coupled with the robust 2-ethylimidazole substituent, makes this compound an ideal candidate for parallel synthesis and late-stage functionalization . Unlike 7-pyrazole analogs that are prone to degradation, this scaffold is expected to withstand diverse reaction conditions, enabling efficient library synthesis for hit-to-lead optimization [1].

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